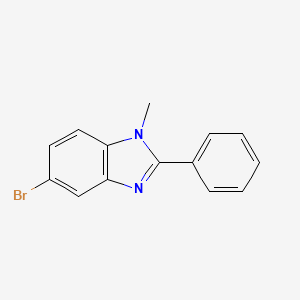







|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:17]=[CH:16][C:5]([N:6]([CH3:15])[C:7](=O)[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[C:4]([NH2:18])[CH:3]=1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C1(C)C(C)=CC=CC=1>[Br:1][C:2]1[CH:17]=[CH:16][C:5]2[N:6]([CH3:15])[C:7]([C:8]3[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=3)=[N:18][C:4]=2[CH:3]=1 |f:1.2|
|


|
Name
|
4′-bromo-N-methyl-2′-amino-benzanilide
|
|
Quantity
|
7.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(N(C(C2=CC=CC=C2)=O)C)C=C1)N
|
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C=1(C(=CC=CC1)C)C
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the whole was refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
under heating for 7 hours
|
|
Duration
|
7 h
|
|
Type
|
CUSTOM
|
|
Details
|
After the completion of the reaction
|
|
Type
|
FILTRATION
|
|
Details
|
the resultant was filtered
|
|
Type
|
DISSOLUTION
|
|
Details
|
The resultant solid was dissolved into methylene chloride
|
|
Type
|
WASH
|
|
Details
|
washed with 10-mass % K2CO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride solution, and dried with magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After that, the solvent was distilled off under reduced pressure
|
|
Type
|
WASH
|
|
Details
|
The filtrate was washed with 10-mass % K2CO3
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
a saturated sodium chloride solution, and dried with magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
After that, the solvent was distilled off under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the resultant was purified by means of silica gel column chromatography
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(N(C(=N2)C2=CC=CC=C2)C)C=C1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 6.5 g | |
| YIELD: PERCENTYIELD | 89% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |